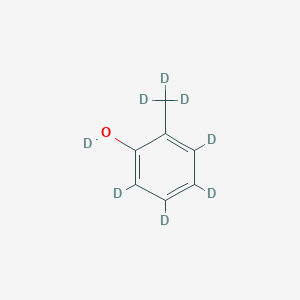

o-Cresol-d8

Übersicht

Beschreibung

o-Cresol-d8: 2-Methylphenol-d8 , is a deuterated form of o-Cresol. It is a stable isotope-labeled compound where all hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and environmental analysis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of o-Cresol-d8 typically involves the deuteration of o-Cresol. This process can be achieved through catalytic exchange reactions where o-Cresol is treated with deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure complete deuteration. The product is then purified through distillation or crystallization to achieve the desired isotopic purity .

Analyse Chemischer Reaktionen

Types of Reactions: o-Cresol-d8 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form deuterated benzoquinone derivatives.

Reduction: Reduction reactions can convert this compound to deuterated methylcyclohexanol.

Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Deuterated benzoquinone derivatives.

Reduction: Deuterated methylcyclohexanol.

Substitution: Various deuterated aromatic compounds depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula :

- Molecular Weight : 116.19 g/mol

- Purity : 98% (typical for research applications)

Environmental Analysis

o-Cresol-d8 is utilized in environmental studies as an internal standard in gas chromatography-mass spectrometry (GC-MS) analyses. Its isotopic labeling allows for accurate quantification of cresols in environmental samples.

Case Study: Phenolic Compounds in E-Cigarettes

A study highlighted the presence of phenolic compounds, including o-cresol, in e-cigarette emissions. The use of this compound as an internal standard facilitated the quantification of these compounds, revealing their potential health impacts due to inhalation exposure .

| Compound | Retention Time (min) | Quantifier m/z |

|---|---|---|

| o-Cresol | 6.22 | 135 |

Analytical Chemistry

In analytical chemistry, this compound serves as a valuable reference compound for the quantification of cresols in biological and environmental samples.

Case Study: Cardiovascular Risk Assessment

Research has demonstrated that p-cresol levels can predict cardiovascular risks in patients with chronic kidney disease. In this context, this compound was used as an internal standard for measuring p-cresol concentrations via GC-MS, ensuring accurate results that correlate with clinical outcomes .

Biological Studies

This compound is employed in biological research to study metabolic pathways and biomarker development.

Metabolism and Excretion Studies

Studies have modeled the urinary excretion of o-cresol following exposure to solvents. The incorporation of this compound into these models allows for precise tracking of metabolic processes and helps establish stoichiometric relationships between exposure levels and urinary concentrations .

Synthetic Intermediates

In synthetic organic chemistry, this compound is utilized as a precursor or intermediate in the synthesis of various compounds due to its unique chemical properties.

Applications in Synthesis

- Used in the preparation of pharmaceuticals and agrochemicals.

- Acts as a building block for more complex organic molecules.

Toxicological Studies

The compound's toxicological profile has been evaluated to understand its effects on human health and the environment.

Toxicity Assessment

Research indicates that o-cresol can cause severe skin burns and eye damage upon contact. Its deuterated form, this compound, is similarly toxic but is often used in controlled laboratory settings where precise measurements are necessary .

Wirkmechanismus

The mechanism of action of o-Cresol-d8 is primarily related to its role as a tracer and internal standard. In chemical reactions, it helps in elucidating reaction mechanisms by providing insights into the movement and transformation of molecules. In biological systems, it aids in tracking metabolic pathways and enzyme activities by serving as a stable isotope-labeled compound .

Vergleich Mit ähnlichen Verbindungen

- m-Cresol-d8 (3-Methylphenol-d8)

- p-Cresol-d8 (4-Methylphenol-d8)

- Phenol-d6 (Benzene-d6-ol)

- Anisole-d8 (Methoxybenzene-d8)

Comparison: o-Cresol-d8 is unique due to its specific deuteration pattern, which provides distinct spectral properties in nuclear magnetic resonance spectroscopy. Compared to m-Cresol-d8 and p-Cresol-d8, this compound has different reactivity and substitution patterns due to the position of the methyl group on the aromatic ring. Phenol-d6 and Anisole-d8, while also deuterated, have different functional groups, leading to varied chemical behaviors and applications .

Biologische Aktivität

o-Cresol-d8, a deuterated form of o-cresol, is a compound that has gained attention in various fields of biological and environmental research. Its isotopic labeling allows for enhanced analytical capabilities, particularly in studies involving metabolic pathways and interactions within biological systems. This article aims to explore the biological activity of this compound, including its toxicity, metabolic behavior, and applications in scientific research.

This compound (C₇H₈D₈O) is a deuterated derivative of o-cresol, characterized by the substitution of hydrogen atoms with deuterium. This modification affects its physical and chemical properties, making it useful for various analytical applications. The molecular weight of this compound is approximately 116.19 g/mol, with a purity level typically around 98% .

Toxicity

This compound exhibits biological properties similar to those of its non-deuterated counterpart, o-cresol. It is known to be toxic if ingested or upon dermal contact, causing severe skin burns and eye damage . In laboratory settings, it has been noted that this compound can influence enzymatic activities and metabolic pathways due to its structural similarities with naturally occurring compounds in biological systems.

Metabolic Pathways

Research indicates that deuterated compounds like this compound can be utilized to trace metabolic pathways in organisms. For instance, studies have shown that when introduced into biological systems, this compound can help elucidate the dynamics of cresol metabolism and its interactions with other biochemical substances .

Case Study 1: Degradation by Microbial Cultures

A study investigated the degradation of o-cresol by a mixed culture of nitrate-reducing bacteria. The results indicated that the degradation rate of o-cresol was dependent on the presence of toluene as a primary growth substrate. Specifically, the maximum specific rate of o-cresol degradation was estimated at 0.4 mg per mg of biomass protein per hour . This case highlights the potential for using this compound in tracking microbial interactions and degradation processes.

Case Study 2: Environmental Monitoring

In environmental studies, urinary metabolites of cresols have been analyzed using gas chromatography-flame ionization detection (GC-FID). The study involved adding this compound as an internal standard to quantify urinary cresols in populations exposed to toluene. The method demonstrated high sensitivity and specificity for detecting cresols in biological samples, showcasing the utility of deuterated compounds in environmental health research .

Data Tables

Table 1: Comparison of Cresols and Their Biological Properties

| Compound | Structure | Toxicity Level | Metabolic Pathway Insights |

|---|---|---|---|

| o-Cresol | o-Cresol | High | Affected by microbial degradation |

| m-Cresol | m-Cresol | Moderate | Less toxic than p-cresol |

| p-Cresol | p-Cresol | High | Commonly studied for antioxidant properties |

| This compound | This compound | High | Useful for tracing metabolic pathways |

Table 2: Analytical Parameters for Urinary Cresols

| Analyte | Limit of Quantification (μg/mL) | Recovery (%) | Calibration Range (μg/mL) |

|---|---|---|---|

| o-Cresol | 0.19 | 90 | 0.5–8.0 |

| p-Cresol | 0.46 | 90 | 0.5–8.0 |

| m-Cresol | 0.14 | 90 | 0.5–8.0 |

Eigenschaften

IUPAC Name |

1,2,3,4-tetradeuterio-5-deuteriooxy-6-(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-6-4-2-3-5-7(6)8/h2-5,8H,1H3/i1D3,2D,3D,4D,5D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVGKYWNOKOFNN-IWRLGKISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])O[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583731 | |

| Record name | 2-(~2~H_3_)Methyl(O-~2~H_5_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203645-65-2 | |

| Record name | 2-(~2~H_3_)Methyl(O-~2~H_5_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-Cresol-d8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.